molecular formula C19H15N3O7 B2990284 ethyl 3-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoate CAS No. 872546-00-4

ethyl 3-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoate

Cat. No. B2990284
CAS RN: 872546-00-4
M. Wt: 397.343
InChI Key: YJANCXWFMHCUGK-VQHVLOKHSA-N
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Description

Ethyl 3-{5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydropyrimidin-2-yl)ethenyl]furan-2-yl}benzoate is a useful research compound. Its molecular formula is C19H15N3O7 and its molecular weight is 397.343. The purity is usually 95%.
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Scientific Research Applications

Stereoselective Synthesis of Amino Acid Derivatives

The Diels–Alder reaction of ethyl (E)-3-nitroacrylate and furan serves as a versatile method for the stereoselective synthesis of hydroxylated derivatives of 2-aminocyclohexanecarboxylic acid. These derivatives are important building blocks for β-peptides, suggesting potential applications in peptide synthesis and drug design (Masesane & Steel, 2004).

Antinociceptive and Anti-inflammatory Properties

The synthesis and evaluation of thiazolopyrimidine derivatives, including 2-(substituted benzylidene)-7-(4-chlorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one, have shown significant antinociceptive and anti-inflammatory activities. This research points to the potential use of similar furan-containing compounds in developing new therapeutic agents (Selvam et al., 2012).

DNA Topoisomerases Inhibition

New benzofurans isolated from Gastrodia elata, including compounds structurally related to furan derivatives, demonstrated potent inhibitory activities against DNA topoisomerases I and II. Such activities highlight the potential for developing novel anticancer agents based on furan derivatives (Lee et al., 2007).

Synthetic Methodologies

A two-step synthesis procedure for 2,5-disubstituted furan derivatives from functionalized nitroalkanes has been developed. This method, involving Amberlyst A21 and Amberlyst 15 catalysis, underscores the utility of furan derivatives in organic synthesis and pharmaceutical research (Palmieri et al., 2010).

Corrosion Inhibition

Theoretical and experimental studies on the synthesis of ethyl 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl) benzoate demonstrated good inhibition effects on the corrosion of mild steel in acidic media. This research suggests potential applications in developing new corrosion inhibitors for industrial use (Arrousse et al., 2021).

properties

IUPAC Name

ethyl 3-[5-[(E)-2-(4-hydroxy-5-nitro-6-oxo-1H-pyrimidin-2-yl)ethenyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O7/c1-2-28-19(25)12-5-3-4-11(10-12)14-8-6-13(29-14)7-9-15-20-17(23)16(22(26)27)18(24)21-15/h3-10H,2H2,1H3,(H2,20,21,23,24)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJANCXWFMHCUGK-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)C=CC3=NC(=C(C(=O)N3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CC=C(O2)/C=C/C3=NC(=C(C(=O)N3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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